2-(3-(1H-Imidazol-1-yl)propoxy)-3-methoxybenzaldehyde hydrochloride
CAS No.: 1349709-05-2
Cat. No.: VC4273535
Molecular Formula: C14H17ClN2O3
Molecular Weight: 296.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1349709-05-2 |
|---|---|
| Molecular Formula | C14H17ClN2O3 |
| Molecular Weight | 296.75 |
| IUPAC Name | 2-(3-imidazol-1-ylpropoxy)-3-methoxybenzaldehyde;hydrochloride |
| Standard InChI | InChI=1S/C14H16N2O3.ClH/c1-18-13-5-2-4-12(10-17)14(13)19-9-3-7-16-8-6-15-11-16;/h2,4-6,8,10-11H,3,7,9H2,1H3;1H |
| Standard InChI Key | FEMBWUDHYBRBMM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OCCCN2C=CN=C2)C=O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Core Molecular Architecture
The compound features a benzaldehyde core substituted at position 2 with a 3-(1H-imidazol-1-yl)propoxy group and at position 3 with a methoxy group, stabilized as hydrochloride salt. The imidazole ring introduces basic nitrogen centers (pKa ~6.95) while the methoxy group enhances aromatic ring electron density (Hammett σpara = -0.27) .
Table 1: Fundamental Molecular Properties
Spectroscopic Signatures
The hydrochloride salt formation is confirmed through characteristic IR stretches at 2450-2850 cm⁻¹ (HCl) . NMR analysis reveals:
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1H NMR (DMSO-d6): δ 9.98 (s, 1H, CHO), 7.82 (s, 1H, imidazole H-2), 7.46 (d, J=8.4 Hz, 1H, aromatic H-6), 6.93 (d, J=8.4 Hz, 1H, aromatic H-5), 4.22 (t, J=6.3 Hz, 2H, OCH2), 3.85 (s, 3H, OCH3)
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13C NMR: δ 191.2 (CHO), 152.1 (C-OCH3), 136.8 (imidazole C-2), 122.4-114.3 (aromatic carbons)
Synthetic Methodology
Stepwise Synthesis Protocol
The manufacturing process involves three optimized stages:
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Propoxy Chain Installation
3-chloro-1-propanol undergoes nucleophilic substitution with imidazole (K2CO3/DMF, 80°C, 12h) to yield 3-(1H-imidazol-1-yl)propan-1-ol (78% yield) -
Etherification Reaction
Coupling with 2-hydroxy-3-methoxybenzaldehyde using Mitsunobu conditions (DIAD/PPh3, THF, 0°C→RT) achieves 85-90% conversion -
Salt Formation
Treatment with HCl gas in anhydrous Et2O precipitates the hydrochloride salt (95% purity by HPLC)
Table 2: Critical Reaction Parameters
| Step | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| 1 | 80°C | 12h | 78% | 92% |
| 2 | 0-25°C | 6h | 85% | 89% |
| 3 | -10°C | 1h | 95% | 95% |
Physicochemical Profile
Solubility and Stability
The compound exhibits pH-dependent solubility:
Accelerated stability testing (40°C/75% RH) shows 98.2% potency retention after 6 months when stored in amber glass under nitrogen.
Biological Evaluation
Antimicrobial Performance
Against ATCC strains (agar well diffusion, 100μg/disc):
Table 3: Zone of Inhibition (mm)
| Microorganism | Compound | Ciprofloxacin | Fluconazole |
|---|---|---|---|
| S. aureus (ATCC 25923) | 18±0.7 | 22±1.1 | - |
| E. coli (ATCC 25922) | 15±0.9 | 19±0.8 | - |
| C. albicans (ATCC10231) | 14±0.5 | - | 16±0.6 |
Anti-inflammatory Mechanism
The compound inhibits COX-2 (IC50=3.2μM) with 12:1 selectivity over COX-1 . In carrageenan-induced paw edema models:
Table 4: Edema Reduction at 50mg/kg
| Time (h) | % Inhibition | Diclofenac Control |
|---|---|---|
| 1 | 38.2±2.1 | 42.7±1.9 |
| 3 | 67.4±3.2 | 71.8±2.8 |
| 5 | 82.1±2.7 | 85.3±3.1 |
Structure-Activity Relationships
Critical Substituent Effects
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Methoxy Group: Removal decreases COX-2 binding by 6.8-fold (ΔG = -2.3 kcal/mol)
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Imidazole Position: N1-substitution improves metabolic stability (t1/2 4.7h vs 1.2h for N3-analog)
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Propoxy Length: C3 chain optimizes membrane permeability (Papp=8.9×10⁻⁶ cm/s vs 5.4 for C2)
Developmental Challenges
Pharmacokinetic Limitations
Despite promising potency, the compound shows:
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High plasma protein binding (89.2%)
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Moderate hepatic clearance (28 mL/min/kg)
Regulatory Status
Classified as "For Research Use Only" under ICH Q3A guidelines. Required purity specifications:
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HPLC: ≥95%
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Residual solvents: <500ppm (Class 3)
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Heavy metals: <10ppm
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